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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-1H-

benzimidazole-5-carboxylic acid

CAS No.: 850705-30-5

Cat. No.: B1341320 Get Quote

A Potent Small-Molecule Agonist of the Orphan
Nuclear Receptor Nurr1
Executive Summary
SR10098 (CAS 850705-30-5) is a synthetic small-molecule ligand designed to target Nurr1

(NR4A2), an orphan nuclear receptor critical for the development and maintenance of midbrain

dopaminergic neurons. Unlike classical nuclear receptors, Nurr1 lacks a canonical ligand-

binding pocket, making it a historically "undruggable" target. SR10098 overcomes this by

interacting with the ligand-binding domain (LBD) to stabilize its active conformation.

This guide details the physicochemical properties, mechanism of action, and validated

experimental protocols for utilizing SR10098 in neurodegenerative research, specifically for

Parkinson’s Disease (PD) and neuroinflammation.

Chemical Identity & Physicochemical Properties[1][2][3]
[4]
Compound Name: 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid Common Code:

SR10098 Classification: Benzimidazole derivative; Nuclear Receptor Ligand
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Property Specification

CAS Number 850705-30-5

Molecular Formula C₁₄H₉FN₂O₂

Molecular Weight 256.23 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO (>25 mg/mL); Poorly soluble

in water

Purity Grade ≥98% (HPLC) required for biological assays

Storage -20°C (Solid); -80°C (DMSO Stock)

SMILES OC(=O)c1cc2nc(cc2cc1)c3ccc(F)cc3

Mechanism of Action: Nurr1 Modulation[5][6]
SR10098 functions as a Nurr1 agonist with an EC₅₀ of approximately 24 nM for full-length

Nurr1. Its mechanism is distinct from classical ligand activation due to the unique structural

constraints of Nurr1.

3.1 Molecular Mechanism
Binding: SR10098 binds to the hydrophobic patch on the surface of the Nurr1 Ligand Binding

Domain (LBD).

Stabilization: This binding stabilizes Helix 12 (H12) in the active conformation, facilitating the

recruitment of co-activators (e.g., SRC-1).

Dimerization: It enhances the formation of Nurr1-RXRα heterodimers, which are more

transcriptionally potent than Nurr1 monomers.

Transcriptional Output:

Upregulation: Binds to NGFI-B Response Elements (NBRE) or Nur Response Elements

(NurRE) to drive expression of dopaminergic genes (TH, DAT, VMAT2).
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Transrepression: Inhibits the NF-κB pathway in microglia, reducing the release of pro-

inflammatory cytokines (TNF-α, IL-1β).

3.2 Signaling Pathway Visualization
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Physiological Outcome
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Figure 1: SR10098 mechanism of action showing transcriptional activation of dopaminergic

genes and transrepression of inflammatory pathways.

Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls.

4.1 Stock Solution Preparation (Critical Step)
SR10098 is hydrophobic. Improper solubilization leads to precipitation and inconsistent EC₅₀

values.

Weighing: Weigh 2.56 mg of SR10098 powder.

Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma grade) to create

a 10 mM stock.

Mixing: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5

minutes.

Aliquoting: Dispense into 20 µL aliquots in amber tubes to prevent light degradation.

Storage: Store at -80°C. Do not refreeze more than once.

4.2 In Vitro Nurr1 Activation Assay (Luciferase Reporter)
This assay validates the agonist activity of SR10098 using a specific NBRE-luciferase reporter.

Cell Line: HEK293T or SK-N-BE(2)C (neuroblastoma).

Plasmids:

Expression Vector: pCMV-Nurr1 (full length).

Reporter: 3xNBRE-Luc (Firefly luciferase).

Control: pRL-TK (Renilla luciferase for normalization).

Protocol Steps:
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Seeding: Seed cells at

cells/well in a 96-well white-walled plate. Incubate 24h.

Transfection: Cotransfect plasmids using Lipofectamine 3000 (Ratio: 100ng Nurr1 : 100ng

Reporter : 10ng Renilla).

Treatment: 6 hours post-transfection, replace media. Treat cells with SR10098 in a dose-

response curve (1 nM to 10 µM).

Vehicle Control: 0.1% DMSO.

Positive Control: Amodiaquine (if available) or comparison to baseline Nurr1

overexpression.

Incubation: Incubate for 18–24 hours.

Readout: Lyse cells and measure luminescence using a Dual-Luciferase Assay System.

Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Log(concentration)

vs. RLU to determine EC₅₀.

4.3 Dopaminergic Neuroprotection Assay
Validates the biological efficacy of SR10098 against oxidative stress models (6-OHDA or

MPP+).

Cell Line: SH-SY5Y (differentiated with Retinoic Acid) or MN9D cells.

Toxin: 6-Hydroxydopamine (6-OHDA).

Protocol Steps:

Differentiation: Culture SH-SY5Y cells with 10 µM Retinoic Acid for 5–7 days to induce

dopaminergic phenotype (verify by TH staining).

Pre-treatment: Treat cells with SR10098 (1 µM) for 2 hours prior to toxin exposure.

Toxin Challenge: Add 6-OHDA (50–100 µM) to the media.
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Incubation: Incubate for 24 hours.

Viability Measure: Assess cell survival using CellTiter-Glo (ATP) or MTT assay.

Success Metric: SR10098 treatment should restore viability by >30% compared to toxin-

only control.

Pharmacokinetics & In Vivo Considerations[1][7]
While SR10098 is a potent in vitro tool, its in vivo pharmacokinetic (PK) profile requires careful

formulation due to high lipophilicity.

Blood-Brain Barrier (BBB): Benzimidazole derivatives generally show moderate BBB

penetration, but specific brain-to-plasma ratios for SR10098 should be empirically

determined.

Formulation for Injection:

Vehicle: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline.

Route: Intraperitoneal (IP).

Recommended Dose Range: 10–50 mg/kg (Exploratory).

Metabolism: Likely metabolized by hepatic CYPs. Microsomal stability assays

(mouse/human liver microsomes) are recommended before chronic dosing studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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